4-chloro-2-formylphenyl 4-fluorobenzoate
Description
Properties
IUPAC Name |
(4-chloro-2-formylphenyl) 4-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClFO3/c15-11-3-6-13(10(7-11)8-17)19-14(18)9-1-4-12(16)5-2-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXOOBUKMWMNCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2)Cl)C=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with other halogenated benzoates and aryl esters. Key analogues include:
Key Observations :
- The formyl group in 4-chloro-2-formylphenyl 4-fluorobenzoate distinguishes it from simpler esters (e.g., methyl 4-fluorobenzoate) and may enhance reactivity in nucleophilic additions or condensation reactions .
- Compared to 4-formylphenyl 2-chlorobenzoate , the positional isomerism of the chloro group could influence electronic effects and metabolic pathways.
Physical and Chemical Properties
Substituents critically influence properties such as solubility, melting point, and stability:
Key Observations :
- The formyl group increases polarity and reactivity compared to methyl or simple halogenated esters.
- Chloro and fluoro substituents enhance resistance to microbial degradation compared to non-halogenated benzoates .
Comparison :
- The dual halogenation (Cl and F) in this compound may enhance bioactivity but also environmental persistence.
Degradation Pathways
Microbial degradation of halogenated benzoates varies:
- 4-Fluorobenzoate : Degraded via 4-fluorobenzoate dehalogenase to 4-hydroxybenzoate in Burkholderia spp. and Pseudomonas spp. .
- 4-Chlorobenzoate : Degraded by Syntrophus aciditrophicus via reductive dechlorination .
Key Observations :
- The chloro substituent may hinder degradation compared to mono-fluorinated analogs, as seen in S. aciditrophicus’s inability to metabolize 4-chlorobenzoate .
- Enzymatic defluorination (e.g., via FAcDs) is less effective against aryl fluorides than aliphatic fluorides .
Q & A
Basic: What are the common synthetic routes for 4-chloro-2-formylphenyl 4-fluorobenzoate, and how are intermediates characterized?
Answer:
The synthesis typically involves esterification between 4-chloro-2-formylphenol and 4-fluorobenzoyl chloride. Key steps include:
- Step 1: Activation of 4-fluorobenzoyl chloride using a base (e.g., triethylamine) in anhydrous dichloromethane .
- Step 2: Reaction with 4-chloro-2-formylphenol under reflux (40–60°C) for 6–8 hours.
- Intermediate characterization:
- FT-IR: Confirm ester carbonyl stretch (~1740 cm⁻¹) and formyl group (~1680 cm⁻¹) .
- ¹H NMR: Peaks at δ 10.1 ppm (formyl proton) and δ 7.2–8.1 ppm (aromatic protons) .
Advanced: How can reaction conditions be optimized to minimize byproducts in the synthesis of this compound?
Answer:
Byproduct formation (e.g., diesters or hydrolyzed products) can be mitigated via:
- Solvent selection: Use aprotic solvents (e.g., THF) to reduce hydrolysis .
- Catalyst tuning: Employ DMAP (4-dimethylaminopyridine) to enhance esterification efficiency .
- Temperature control: Maintain temperatures below 60°C to prevent formyl group oxidation .
Validation: Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 7:3) and GC-MS to detect low-abundance byproducts .
Basic: What spectroscopic techniques are essential for confirming the structure of this compound?
Answer:
- FT-IR: Identify functional groups (ester C=O, formyl C=O, and C-F stretches) .
- ¹H/¹³C NMR: Assign aromatic protons (δ 7.2–8.1 ppm) and carbons (δ 120–165 ppm) .
- Mass spectrometry (ESI-MS): Confirm molecular ion [M+H]⁺ at m/z 292.03 .
Advanced: How can computational methods resolve contradictions in spectral data for this compound?
Answer:
Discrepancies (e.g., unexpected coupling constants or chemical shifts) can be addressed by:
- DFT calculations: Simulate NMR/IR spectra using Gaussian09 with B3LYP/6-31G(d) basis set .
- Vibrational mode analysis: Compare experimental FT-Raman spectra with computed vibrational frequencies to assign ambiguous peaks .
Case study: A 2025 study resolved conflicting C-F stretching assignments by correlating experimental IR (1240 cm⁻¹) with DFT-predicted values .
Basic: What precautions are necessary for handling this compound in the lab?
Answer:
- Storage: Keep in amber vials at –20°C under inert gas (argon) to prevent photodegradation and hydrolysis .
- PPE: Use nitrile gloves and fume hoods due to potential skin/eye irritation .
- Waste disposal: Neutralize with aqueous sodium bicarbonate before incineration .
Advanced: How can substituent effects (Cl, F, formyl) influence the compound’s reactivity in nucleophilic acyl substitution?
Answer:
- Electron-withdrawing groups (Cl, F): Increase electrophilicity of the carbonyl carbon, accelerating nucleophilic attack .
- Formyl group (ortho position): Steric hindrance may reduce reaction rates with bulky nucleophiles .
Methodology: - Kinetic studies using UV-Vis spectroscopy to monitor reaction rates with amines/thiols .
- Hammett plots to quantify substituent effects on reactivity .
Basic: How is purity assessed for this compound, and what are acceptable thresholds for research use?
Answer:
- HPLC: Purity ≥95% (C18 column, acetonitrile:water 70:30, retention time ~8.2 min) .
- Elemental analysis: %C, %H, %Cl, and %F within ±0.3% of theoretical values .
Thresholds: ≥98% purity for kinetic studies; ≥95% for preliminary bioactivity screening .
Advanced: What strategies address low yields in large-scale synthesis of this compound?
Answer:
- Flow chemistry: Continuous reactors improve heat/mass transfer, reducing side reactions .
- Catalyst recycling: Immobilize catalysts (e.g., polymer-supported DMAP) to reduce costs .
- Process optimization: Use DoE (Design of Experiments) to identify critical parameters (e.g., stoichiometry, temperature) .
Basic: How is this compound used in medicinal chemistry research?
Answer:
- Intermediate: Synthesize fluorinated drug candidates (e.g., kinase inhibitors) via Suzuki coupling .
- Bioactivity screening: Test antimicrobial activity using MIC assays against S. aureus and E. coli .
Advanced: What role does fluorine play in the compound’s material science applications?
Answer:
- Thermal stability: Fluorine enhances thermal degradation resistance (TGA decomposition >250°C) .
- Hydrophobicity: Contact angle measurements show increased hydrophobicity (θ ~110°) compared to non-fluorinated analogs .
Applications: Coatings for electronic components or hydrophobic polymer additives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
